molecular formula C20H19NO2 B3003741 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone CAS No. 127234-68-8

1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Cat. No. B3003741
Key on ui cas rn: 127234-68-8
M. Wt: 305.377
InChI Key: CKVVEHZTXSHCLB-UHFFFAOYSA-N
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Patent
US05112968

Procedure details

73 g of the product of Example 2 were dissolved in 4 liters of ethanol (dry). 25 g K2CO3 powderized and 70 g benzylbromide were added. After refluxing for 4 hours and filtration, the solvent was distilled off and the residue extracted with 4 liters of hot petroleum ether in 3 parts. After cooling to room temperature and filtration the petroleum ether filtrate was concentrated to 2 liters and cooled to -10° C. 31 g of white crystals of the title compound of Example 3 were obtained. The formed title compound 3A was insoluble in petroleum ether at room temperature white crystals. 70% of total yield.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(O)C>[C:24]1([CH2:23][N:3]2[CH:4]=[CH:5][C:6](=[O:16])[C:7]([O:8][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:2]2[CH3:1])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with 4 liters of hot petroleum ether in 3 parts
FILTRATION
Type
FILTRATION
Details
filtration the petroleum ether filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 2 liters
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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